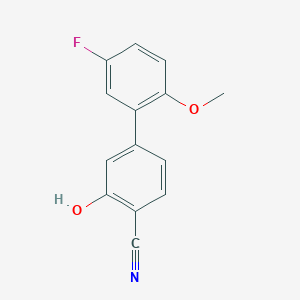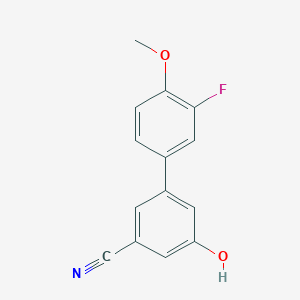
5-(2-Chloro-4-methylphenyl)-3-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-methylphenyl)-3-cyanophenol, 95% (also known as 5-CMP-3-CN) is an organic compound with a wide range of applications in scientific research. This compound is a colorless to pale yellow solid with a melting point of 96-98 °C and a boiling point of 246-248 °C. It is insoluble in water but soluble in organic solvents such as ether, chloroform, and benzene. 5-CMP-3-CN is a versatile compound that can be used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and drug development.
Applications De Recherche Scientifique
5-CMP-3-CN has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis to prepare various compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, 5-CMP-3-CN can be used in the development of new drugs, as it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of 5-CMP-3-CN is not completely understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which then triggers an immune response. This response is believed to be responsible for its anti-inflammatory, anti-tumor, and anti-bacterial properties.
Biochemical and Physiological Effects
5-CMP-3-CN has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to inhibit the growth of certain types of cancer cells and to reduce the production of inflammatory cytokines. In addition, 5-CMP-3-CN has been found to have antioxidant, anti-apoptotic, and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-CMP-3-CN has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in the presence of light and air. In addition, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to using 5-CMP-3-CN in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound can be toxic if ingested or inhaled, so it should be handled with caution.
Orientations Futures
There are a number of potential future directions for research involving 5-CMP-3-CN. For example, further research could be conducted to explore the compound’s mechanism of action and its potential therapeutic applications. In addition, more research could be conducted to investigate the compound’s potential toxicity and to develop methods to reduce its toxicity. Finally, further research could be conducted to explore the compound’s potential uses in drug development, as it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Méthodes De Synthèse
5-CMP-3-CN can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4-methylphenol with cyanogen bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-CMP-3-CN. The reaction is then followed by a series of purification steps such as recrystallization, column chromatography, and distillation to obtain a 95% pure product.
Propriétés
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-3-13(14(15)4-9)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOQBTZUEBWQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684799 |
Source


|
| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-10-2 |
Source


|
| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














